molecular formula C12H7Cl2NO B12995585 (3,5-Dichlorophenyl)(pyridin-3-yl)methanone

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone

Cat. No.: B12995585
M. Wt: 252.09 g/mol
InChI Key: OYLGNSONSMZZIT-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a reactant and a solvent. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the pyridine nitrogen attacks the carbonyl carbon of the 3,5-dichlorobenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3,5-Dichlorophenyl)(pyridin-3-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
  • (3,5-Dichlorophenyl)(pyridin-4-yl)methanone
  • (3,5-Dichlorophenyl)(pyridin-3-yl)ethanone

Uniqueness

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can lead to different biological activities and chemical properties, making it a valuable compound for various applications.

Biological Activity

(3,5-Dichlorophenyl)(pyridin-3-yl)methanone, also known as 5-(3,5-Dichlorophenyl)pyridin-3-ylmethanone , is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group attached to a pyridine ring, which is believed to contribute to its pharmacological properties. Research has indicated that this compound may possess significant antimicrobial and anticancer activities, making it a candidate for further exploration in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyridine ring : Utilizing appropriate starting materials to construct the pyridine framework.
  • Substitution reactions : Introducing the dichlorophenyl group through electrophilic aromatic substitution.
  • Purification : Employing recrystallization and chromatography techniques to obtain pure compounds.

Each step requires meticulous control of reaction conditions to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance:

  • Effectiveness against Gram-positive bacteria : The compound has shown significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL, which is comparable to existing antibiotics like vancomycin .
  • Broad-spectrum activity : It has demonstrated effectiveness against other pathogens, including vancomycin-resistant Enterococcus faecium, suggesting its potential in treating drug-resistant infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro:

  • Cell viability assays : Studies on Caco-2 human colorectal cancer cells revealed a reduction in cell viability by approximately 39.8% at certain concentrations, indicating its potential as an anticancer agent .
  • Mechanism of action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridineSimilar pyridine ringAntimicrobial
3,5-DichlorobenzaldehydeDichlorophenyl groupAntioxidant
4-(2-Methylpyrrolidin-1-yl)benzaldehydePyrrolidine moietyNeuroprotective

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties not present in other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent investigation demonstrated that the compound's dichloro substitutions significantly enhance its lipophilicity and reactivity towards microbial targets, leading to improved antimicrobial efficacy against multidrug-resistant pathogens .
  • Anticancer Research : Another study focused on its effects on various cancer cell lines, reporting that modifications in the molecular structure could lead to enhanced anticancer activity. The incorporation of specific substituents was found to either increase or decrease biological activity depending on their nature .

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(3,5-dichlorophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H

InChI Key

OYLGNSONSMZZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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